REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[O:5][C:6]1=[N:7][CH:8]=[CH:9][C:10]([c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)=[CH:11][CH2:12]1.[OH2:19]>>[O:5]=[C:6]1[NH:7][CH:8]=[CH:9][C:10]([c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)=[CH:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOC1=NC=CC(c2ccccc2)=CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1CC=C(c2ccccc2)C=CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |